ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxynaphthalene-2-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The resulting intermediate is then subjected to esterification using ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-ethyl-1,3-thiazole-5-carboxylate
Uniqueness
ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of a phenyl group at the 4-position of the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-3-30-23(28)21-20(15-9-5-4-6-10-15)25-24(31-21)26-22(27)18-13-16-11-7-8-12-17(16)14-19(18)29-2/h4-14H,3H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMKSLQHSJHUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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